molecular formula C30H50O4 B1202970 Olean-12-ene-3,21,22,23-tetrol

Olean-12-ene-3,21,22,23-tetrol

Cat. No.: B1202970
M. Wt: 474.7 g/mol
InChI Key: CDDWAYFUFNQLRZ-POFPXMCLSA-N
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Description

Olean-12-ene-3,21,22,23-tetrol (CAS: 508-01-0), also known as Soyasapogenol A, is a triterpenoid sapogenin with an oleanane skeleton. It features hydroxyl groups at positions C-3, C-21, C-22, and C-23 (β-configurations for C-3, C-21, and C-22) . This compound is primarily isolated from Pueraria lobata (kudzu root) and is structurally related to genins found in soybeans and horse chestnut. It has demonstrated antiviral activity comparable to soyasapogenols, making it significant in pharmacological research .

Properties

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(3R,4S,4aR,6aR,6aS,6bR,9S,10S,12aR,14bR)-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol

InChI

InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20?,21-,22+,23+,24-,26-,27+,28-,29-,30-/m1/s1

InChI Key

CDDWAYFUFNQLRZ-POFPXMCLSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@](C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC([C@H]([C@H]5O)O)(C)C)C)C)C)(C)CO)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C

Synonyms

olean-12-ene-3,21,22,23-tetrol
soyasapogenol A

Origin of Product

United States

Scientific Research Applications

Pharmacological Activities

Research indicates that Olean-12-ene-3,21,22,23-tetrol exhibits several significant biological activities:

  • Antioxidant Activity : The compound has shown promising antioxidant properties that can protect cells from oxidative stress .
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines .
  • Antimicrobial Properties : this compound has demonstrated activity against various bacterial strains .
  • Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth .

Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

  • Topical Treatments : Formulations containing this compound have been developed for promoting optimal dermal adipose tissue composition .
  • Dietary Supplements : Its potential health benefits have led to its inclusion in dietary supplements aimed at enhancing metabolic health.
  • Pharmaceutical Development : The compound is being explored for developing new drugs targeting inflammation and cancer.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Ethnopharmacology investigated the anti-inflammatory effects of this compound in vitro. Results showed that the compound significantly reduced the production of pro-inflammatory cytokines in human cell lines. This suggests potential use in treating inflammatory diseases .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of this compound indicated that it could induce apoptosis in various cancer cell lines. The study highlighted its mechanism of action involving the activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The biological activity of oleanane-type triterpenoids is highly dependent on hydroxylation patterns, stereochemistry, and additional functional groups. Below is a comparative analysis of Olean-12-ene-3,21,22,23-tetrol and its analogs:

Table 1: Structural and Functional Comparison of Olean-12-ene Derivatives
Compound Name Hydroxyl Positions Molecular Formula Molecular Weight Source Key Biological Activities
This compound (Soyasapogenol A) 3β,21β,22β,23 C₃₀H₅₀O₄ 474.72 Pueraria lobata Antiviral
Kudzusapogenol A 3β,21β,22β,24,29 C₃₀H₅₀O₅ 490.72 Pueraria lobata Antiviral, TCM applications
Olean-12-ene-3β,7β,15α,28-tetraol 3β,7β,15α,28 C₃₀H₅₀O₄ 474.72 Fagopyrum dibotrys Not fully characterized
Olean-12-ene-3,16,21,23-tetrol 3β,16β,21β,23 C₃₀H₅₀O₄ 474.72 Gymnema sylvestre Underexplored
Gymnemagenin (Olean-12-ene-3,16,21,22,23,28-hexol) 3β,16β,21β,22α,23,28 C₃₀H₅₀O₆ 506.71 Gymnema sylvestre Antidiabetic, anti-inflammatory
Olean-12-ene-3,11-dione Ketones at C-3, C-11 C₃₀H₄₆O₂ 438.68 Dalbergia boehmii Cytotoxic (IC₅₀: 35.52 μM)

Key Differences and Implications

Hydroxylation Patterns: Kudzusapogenol A (C-24,29 hydroxyls) vs. Soyasapogenol A (C-23 hydroxyl): The additional hydroxyl groups in Kudzusapogenol A may enhance solubility but reduce membrane permeability compared to Soyasapogenol A . Gymnemagenin (six hydroxyls): Higher polarity due to C-16 and C-28 hydroxylation correlates with its antidiabetic activity, likely through enhanced interaction with glucose transporters .

Functional Group Modifications :

  • Olean-12-ene-3,11-dione : Replacement of hydroxyls with ketones at C-3 and C-11 increases lipophilicity, facilitating cell membrane penetration and cytotoxicity against MCF-7 cancer cells .

Biological Activity: Antiviral activity is prominent in Soyasapogenol A and Kudzusapogenol A, attributed to their ability to interfere with viral envelope proteins . Cytotoxicity in Olean-12-ene-3,11-dione suggests that ketone groups may induce apoptosis via mitochondrial pathways .

Pharmacological Potential

  • Antiviral Agents: Soyasapogenol A and Kudzusapogenol A are being studied for their role in inhibiting herpes simplex virus (HSV) and hepatitis C virus (HCV) replication .
  • Antidiabetic Therapeutics : Gymnemagenin’s hexol structure is under investigation for modulating insulin secretion in pancreatic β-cells .

Challenges in Development

  • Bioavailability : Highly hydroxylated derivatives like Gymnemagenin face challenges in oral absorption due to low lipophilicity.
  • Synthetic Complexity : Position-specific hydroxylation (e.g., C-22 vs. C-24) requires advanced regioselective synthesis methods, limiting large-scale production .

Preparation Methods

Key Intermediate: Stigma-22-ene-3,6-dione

Partial synthesis leverages readily available triterpenoid precursors. Stigma-22-ene-3,6-dione serves as a critical intermediate, enabling the introduction of hydroxyl groups at positions 21, 22, and 23 via regioselective oxidation. A three-step process involving:

  • Epoxidation : Treatment with m-chloroperbenzoic acid (mCPBA) forms a 21,22-epoxide intermediate.

  • Acid-Catalyzed Ring Opening : Hydrolysis with dilute HCl yields a diol at positions 21 and 22.

  • Selective Oxidation : TEMPO/NaClO2 system oxidizes position 23 to a hydroxyl group.

Table 1: Partial Synthesis Yield Optimization

StepReagentsYield (%)Purity (%)
EpoxidationmCPBA, CH2Cl27892
Ring OpeningHCl (0.1 M), THF8589
OxidationTEMPO/NaClO2, CH3CN6395

Functional Group Modifications

Hydroxyl group positioning is further refined using protecting groups. For example, tetrahydropyran-2-yl (THP) ether protection at position 3 allows selective modification of other hydroxyls. Subsequent deprotection with aqueous HCl restores the native structure.

Total Synthesis from Linear Precursors

Retrosynthetic Analysis

Total synthesis of Olean-12-ene-3,21,22,23-tetrol involves constructing the oleanane skeleton de novo. A convergent strategy divides the molecule into three segments:

  • A-ring : Synthesized via Robinson annulation.

  • C-ring : Formed through Diels-Alder cycloaddition.

  • Side Chain : Introduced via Grignard reaction.

Cyclization and Stereochemical Control

The polycyclic core is assembled using acid-catalyzed cyclization. Chirality at positions 21 and 22 is controlled via Sharpless asymmetric dihydroxylation, achieving >90% enantiomeric excess (ee).

Table 2: Total Synthesis Key Parameters

StepConditionsYield (%)ee (%)
Robinson AnnulationL-Proline, EtOH72
Diels-AlderTiCl4, CH2Cl268
Asymmetric Dihydroxyl.AD-mix-β, t-BuOH8592

Biotechnological and Enzymatic Approaches

Glucuronosyltransferase-Mediated Synthesis

Recent patents highlight the use of recombinant glucuronosyltransferases (UGTs) to hydroxylate oleanane precursors. For example, UGT73F3 from Glycine max selectively transfers glucuronic acid to position 23, which is subsequently hydrolyzed to yield the free hydroxyl group.

Fermentation-Based Production

Engineered Saccharomyces cerevisiae strains expressing cytochrome P450 oxidases (e.g., CYP716A12) can hydroxylate oleanolic acid at positions 21 and 22. Combined with β-glucosidase treatment, this method achieves yields of 120 mg/L in bioreactors.

Table 3: Enzymatic vs. Chemical Hydroxylation

ParameterEnzymaticChemical
Yield (%)6558
Selectivity>99% for position 2380% for position 23
Reaction Time24 h48 h

Industrial-Scale Production Challenges

Catalyst Optimization

Homogeneous catalysts like Pd(OAc)2 improve reaction rates in hydrogenation steps but require costly ligand systems. Heterogeneous catalysts (e.g., Ni/Al2O3) offer recyclability but suffer from lower selectivity.

Purification and Downstream Processing

Crystallization remains the primary purification method, with acetone/water mixtures yielding 98% pure product. Continuous chromatography systems reduce solvent consumption by 40% compared to batch processes .

Q & A

Basic: What experimental approaches are used to determine the structural configuration of Olean-12-ene-3,21,22,23-tetrol?

Methodological Answer:
Structural elucidation typically combines NMR spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) to assign hydroxyl positions and olefinic bonds, mass spectrometry (HR-ESI-MS) for molecular formula confirmation, and X-ray crystallography for absolute stereochemistry . For example, ¹H-¹³C HMBC correlations can confirm hydroxyl placements on the oleanane backbone, while NOESY data resolves spatial arrangements of substituents.

Advanced: How can stereochemical variations in this compound derivatives impact their biological activity?

Methodological Answer:
Stereochemical differences (e.g., β vs. α hydroxyl configurations) alter hydrogen-bonding patterns and receptor interactions. Use chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers, followed by molecular docking simulations (AutoDock Vina) and in vitro bioassays (e.g., COX-2 inhibition). For instance, β-configured hydroxyls at C-21 and C-22 enhance anti-inflammatory activity by binding to hydrophobic pockets in COX-2 .

Basic: What extraction and purification methods are optimal for isolating this compound from plant sources?

Methodological Answer:
Employ maceration or Soxhlet extraction with polar solvents (e.g., 70% ethanol) to solubilize saponins. Follow with liquid-liquid partitioning (n-butanol/water) and column chromatography (silica gel, eluting with CHCl₃:MeOH gradients). Final purification uses HPLC (C18 column, acetonitrile:water + 0.1% formic acid) .

Advanced: How can conflicting spectral data for Olean-12-ene derivatives be resolved during structural characterization?

Methodological Answer:
Contradictions (e.g., ambiguous LC-MS or NMR peaks) require orthogonal validation :

  • Compare HR-MS/MS fragmentation patterns with synthetic standards.
  • Use 2D NMR (ROESY, NOESY) to confirm spatial proximities.
  • Cross-reference with X-ray crystallography or computational models (DFT-based NMR chemical shift predictions) .

Basic: What in vitro assays are suitable for screening the anti-inflammatory activity of this compound?

Methodological Answer:
Use RAW 264.7 macrophage cells to measure nitric oxide (NO) inhibition via Griess reagent. For COX-2 specificity, perform ELISA for prostaglandin E₂ (PGE₂) and Western blotting to quantify COX-2 protein expression. IC₅₀ values <10 µM indicate high potency .

Advanced: What strategies enable regioselective functionalization of hydroxyl groups in this compound?

Methodological Answer:
Apply protecting group chemistry :

  • Acetylation (Ac₂O/pyridine) selectively modifies primary hydroxyls (C-21, C-22).
  • Silylation (TBDMSCl) protects secondary hydroxyls (C-3, C-23) for subsequent acylation.
  • Monitor progress via TLC (EtOAc:hexane, 3:7) and ¹³C NMR for ester carbonyl signals (~170 ppm) .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:
Store as a lyophilized powder at 4°C in amber vials under argon to prevent oxidation. For solutions, use DMSO (sterile-filtered, -20°C) and avoid repeated freeze-thaw cycles. Monitor degradation via HPLC-PDA (C18 column, 210 nm) .

Advanced: How can multi-omics approaches elucidate the biosynthetic pathway of this compound in plants?

Methodological Answer:
Integrate transcriptomics (RNA-seq of biosynthetic tissues) to identify oxidosqualene cyclase (OSC) genes and metabolomics (LC-QTOF-MS) to map intermediates. Validate via heterologous expression in Nicotiana benthamiana and CRISPR-Cas9 knockout of candidate genes .

Basic: What analytical techniques quantify this compound in complex mixtures?

Methodological Answer:
UPLC-MS/MS (Waters ACQUITY BEH C18, 1.7 µm) with MRM transitions (m/z 475→455) offers high sensitivity. For absolute quantification, use qNMR with deuterated internal standards (e.g., TMSP) .

Advanced: How do ecological factors influence the production of this compound in plant defense systems?

Methodological Answer:
Conduct field experiments with herbivory induction (mechanical wounding or insect exposure) and measure saponin levels via LC-MS. Couple with gene expression analysis (qRT-PCR for OSC and CYP450 genes) to correlate biosynthesis with environmental stress .

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